7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 7-ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Techniques such as microwave irradiation and conventional heating are employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Explored for its use in material science due to its photophysical properties.
Mechanism of Action
The mechanism of action of 7-ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylpyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied as a CDK2 inhibitor.
5,6-Diarylpyrazolo[1,5-a]pyrimidines: Evaluated for their antifungal properties.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in structural modifications make it a valuable compound in scientific research .
Properties
CAS No. |
850243-54-8 |
---|---|
Molecular Formula |
C15H15N3S |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
7-ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H15N3S/c1-3-19-14-9-11(2)17-15-13(10-16-18(14)15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChI Key |
RMMJCWITMHFZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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